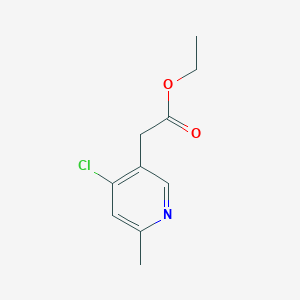
Ethyl 2-(4-chloro-6-methylpyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylpyridine-5-acetic acid ethyl ester is an organic compound with a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylpyridine-5-acetic acid ethyl ester typically involves the chlorination of 2-methylpyridine followed by esterification. One common method includes the reaction of 2-methylpyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-2-methylpyridine is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-Chloro-2-methylpyridine-5-acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid, while reduction can convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 4-amino-2-methylpyridine-5-acetic acid ethyl ester or 4-thio-2-methylpyridine-5-acetic acid ethyl ester.
Hydrolysis: 4-chloro-2-methylpyridine-5-acetic acid.
Oxidation: 4-chloro-2-methylpyridine-5-carboxylic acid.
Reduction: 4-chloro-2-methylpyridine-5-acetic acid alcohol.
科学的研究の応用
4-Chloro-2-methylpyridine-5-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-2-methylpyridine-5-acetic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The chlorine atom and pyridine ring can also participate in binding interactions with enzymes or receptors, influencing their activity.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylpyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Methyl-4-chloropyridine: Lacks the acetic acid ethyl ester group.
4-Chloro-2-methylpyridine-5-acetic acid: The hydrolyzed form of the ester.
Uniqueness
4-Chloro-2-methylpyridine-5-acetic acid ethyl ester is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer specific reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 2-(4-chloro-6-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-6-12-7(2)4-9(8)11/h4,6H,3,5H2,1-2H3 |
InChIキー |
DMAWMYUWHPULNB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=C(N=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


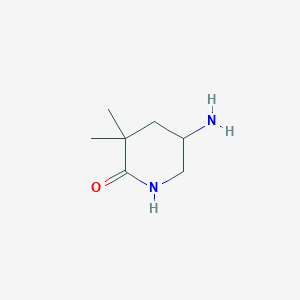
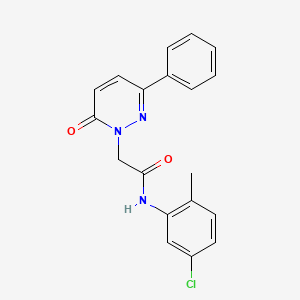

![(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14865874.png)
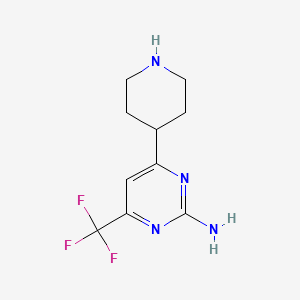
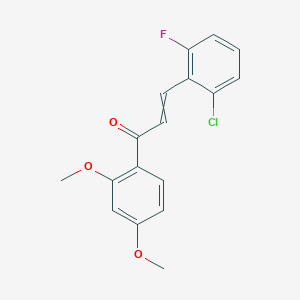


![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14865905.png)

![N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14865920.png)
![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14865932.png)
![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
![(1R,4E,6S,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14865935.png)
